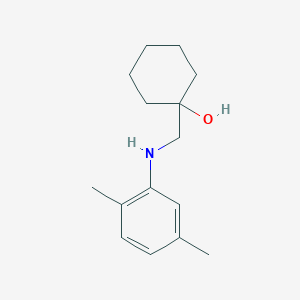
2,6-Dimethylisopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylisopropylbenzene: is an organic compound classified as an aromatic hydrocarbon. It consists of a benzene ring substituted with two methyl groups and an isopropyl group at the 2 and 6 positions. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents. It is used in various industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dimethylisopropylbenzene can be synthesized through the alkylation of benzene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ]
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where benzene and propylene are continuously fed into the system. The reaction is catalyzed by aluminum trichloride, and the product is separated and purified through distillation.
化学反応の分析
Types of Reactions: 2,6-Dimethylisopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides, which are useful as radical initiators for polymerization.
Electrophilic Aromatic Substitution: It can undergo halogenation, nitration, and sulfonation reactions typical of aromatic hydrocarbons.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, nitric acid, and sulfuric acid are used under controlled conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products:
Oxidation: Formation of hydroperoxides.
Electrophilic Aromatic Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Reduction: Formation of corresponding hydrocarbons.
科学的研究の応用
2,6-Dimethylisopropylbenzene has several applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Used as a solvent and in the production of polymers and resins.
作用機序
The mechanism of action of 2,6-Dimethylisopropylbenzene involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in various chemical reactions, influencing molecular pathways and processes. For example, in oxidation reactions, it forms hydroperoxides that can initiate radical polymerization.
類似化合物との比較
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
Comparison: 2,6-Dimethylisopropylbenzene is unique due to the specific positioning of its methyl and isopropyl groups, which influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in electrophilic aromatic substitution and oxidation reactions due to steric and electronic effects.
特性
CAS番号 |
14411-75-7 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
1,3-dimethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16/c1-8(2)11-9(3)6-5-7-10(11)4/h5-8H,1-4H3 |
InChIキー |
IVCIQLTVLDOHKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


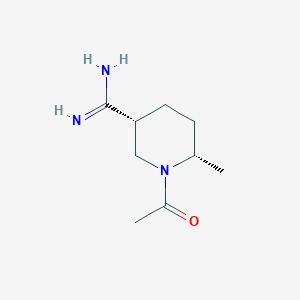
![[3-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B13341763.png)
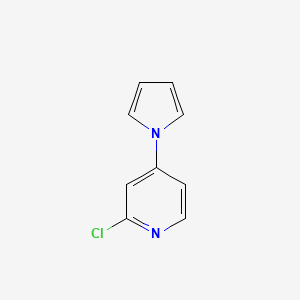
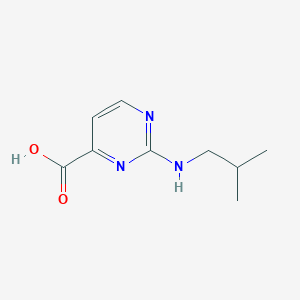
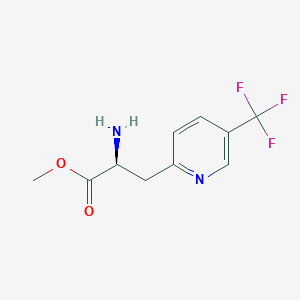
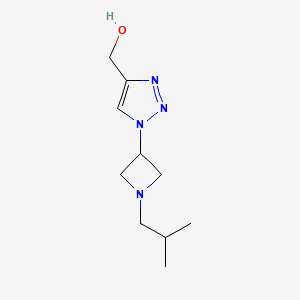

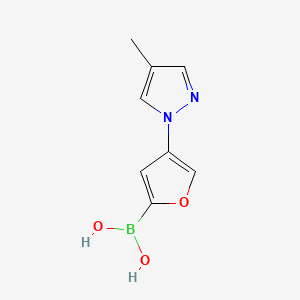
![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13341820.png)
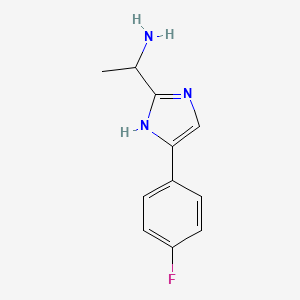


![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
